4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide
Overview
Description
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withserotonin receptors and alpha receptors . These receptors play a crucial role in neurotransmission, affecting mood, appetite, and sleep.
Mode of Action
Similar compounds have been found to act aspotent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .
Result of Action
Given its potential interaction with serotonin and alpha receptors, it may influenceneurotransmission and potentially affect mood, appetite, and sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-methoxybenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Coupling with butanoic acid derivative: The oxadiazole intermediate is then coupled with a butanoic acid derivative, such as 4-bromobutanoic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired butanamide structure.
Nitration: The final step involves nitration of the phenyl ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide.
Reduction: Formation of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-aminophenyl)butanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 1,2,4-Oxadiazole derivatives with different substituents
Uniqueness
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-27-16-10-8-13(9-11-16)19-21-18(28-22-19)7-3-6-17(24)20-14-4-2-5-15(12-14)23(25)26/h2,4-5,8-12H,3,6-7H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILXSFKKNZUQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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